molecular formula C16H11F3N2O2S B11584866 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11584866
M. Wt: 352.3 g/mol
InChI Key: YFTJLNOCYVSIAA-UHFFFAOYSA-N
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Description

2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzothiazole ring fused with a trifluoromethylphenyl group. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the condensation of 2-aminobenzothiazole with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance yield and efficiency. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds on a large scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-phenylacetamide
  • 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
  • 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-[2-(chloromethyl)phenyl]acetamide

Uniqueness

The presence of the trifluoromethyl group in 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide distinguishes it from other benzothiazole derivatives. This group enhances the compound’s stability, lipophilicity, and biological activity, making it a valuable candidate for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C16H11F3N2O2S

Molecular Weight

352.3 g/mol

IUPAC Name

2-(2-oxo-1,3-benzothiazol-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C16H11F3N2O2S/c17-16(18,19)10-5-1-2-6-11(10)20-14(22)9-21-12-7-3-4-8-13(12)24-15(21)23/h1-8H,9H2,(H,20,22)

InChI Key

YFTJLNOCYVSIAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C3=CC=CC=C3SC2=O

Origin of Product

United States

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